Tefluthrin-d5
Description
Properties
Molecular Formula |
C₁₇H₉D₅ClF₇O₂ |
|---|---|
Molecular Weight |
423.76 |
Synonyms |
(1R,3R)-rel-3-[(1Z)-2-Chloro-3,3,3-trifluoro-1-propenyl]-2,2-dimethylcyclopropanecarboxylic Acid (2,3,5,6-Tetrafluoro-4-methylphenyl)methyl Ester-d5; A 14974-d5; [1α,3α(Z)]-3-(2-Chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropanecarboxylic Sc |
Origin of Product |
United States |
Synthetic Strategies and Isotopic Incorporation for Deuterated Tefluthrin Analogs
Methodologies for Deuterium (B1214612) Incorporation into Complex Organic Structures
The introduction of deuterium into intricate organic molecules can be achieved through various synthetic strategies. creative-proteomics.com One common approach involves the use of deuterated reagents in the final steps of a synthetic sequence to introduce the isotopic label at a specific position. For more complex targets, building blocks that are already deuterated can be incorporated early in the synthesis. ansto.gov.au
Deuteration Techniques for Pyrethroid Frameworks
The synthesis of deuterated pyrethroid insecticides often involves the introduction of deuterium atoms at specific, stable positions within the molecule. This is critical for their use as internal standards in analytical methods like gas chromatography-mass spectrometry (GC-MS), where they help correct for variations in sample preparation and instrument response. scholars.direct For instance, the synthesis of a deuterated metabolite of the pyrethroid deltamethrin (B41696) was achieved by the partial hydrolysis of lithium borohydride (B1222165) with deuterated water to create a deuterated reducing agent. iaea.org This reagent was then used to reduce an ester precursor, thereby incorporating deuterium into the alcohol moiety of the target molecule. iaea.org
While specific synthetic routes for Tefluthrin-d5 are proprietary, general strategies for deuterating similar structures can be inferred. A plausible approach could involve the synthesis of a deuterated precursor to one of the key fragments of the tefluthrin (B143116) molecule. For example, a deuterated version of the alcohol or acid portion of the pyrethroid ester could be prepared and then coupled in the final steps of the synthesis. researchgate.net The use of deuterated solvents, such as deuterated acetic acid, has also been shown to be effective for the deuteration of complex heterocyclic compounds. nih.gov
Spectroscopic and Analytical Confirmation of Deuteration Site and Purity
Following the synthesis of a deuterated compound, it is imperative to confirm the location of the deuterium atoms and the isotopic purity of the sample. rsc.org This is typically accomplished using a combination of spectroscopic and spectrometric techniques.
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Compound Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules and is particularly useful for analyzing deuterated compounds. tutorchase.comwikipedia.org In ¹H NMR spectroscopy, the absence of a signal at a specific chemical shift where a proton would normally appear can indicate successful deuterium substitution.
For more detailed analysis, ²H (Deuterium) NMR spectroscopy can be employed. This technique directly observes the deuterium nuclei, providing information about their chemical environment and confirming the site of deuteration. sigmaaldrich.com The use of deuterated solvents in NMR analysis is standard practice to avoid interference from the solvent's proton signals. tcichemicals.com However, when analyzing highly deuterated compounds, non-deuterated solvents can be used in ²H NMR experiments to obtain a clean spectrum where only the deuterium signals of the analyte are observed. sigmaaldrich.com
Table 1: NMR Techniques for Analyzing Deuterated Compounds
| NMR Technique | Application in Deuterated Compound Analysis | Key Information Provided |
| ¹H NMR | Indirectly confirms deuteration by observing the disappearance of proton signals. | Location of deuterium incorporation. |
| ²H NMR | Directly observes deuterium nuclei. | Confirms the site of deuteration and can be used for quantitative analysis of deuterium enrichment. sigmaaldrich.com |
| ¹³C NMR | Can show changes in the carbon spectrum due to the presence of deuterium. | Structural integrity of the carbon skeleton. |
High-Resolution Mass Spectrometry for Isotopic Purity Assessment
High-resolution mass spectrometry (HRMS) is an essential technique for determining the isotopic purity of a labeled compound. rsc.orgthermofisher.com HRMS instruments, such as time-of-flight (TOF) and Fourier transform-ion cyclotron resonance (FT-ICR) mass spectrometers, can resolve the small mass difference between the unlabeled compound and its deuterated isotopologues. researchgate.netnih.gov
By analyzing the mass spectrum, the relative abundance of the desired deuterated molecule (e.g., this compound) compared to the unlabeled compound and other isotopologues can be accurately measured. almacgroup.com This allows for the calculation of the isotopic enrichment, which is a critical parameter for the use of the deuterated compound as a quantitative standard. rsc.org The combination of liquid chromatography with HRMS (LC-HRMS) is particularly powerful, as it allows for the separation of the deuterated compound from any impurities before mass analysis, ensuring a more accurate assessment of isotopic purity. rsc.org
Table 2: Mass Spectrometry Techniques for Isotopic Purity Assessment
| Mass Spectrometry Technique | Application in Isotopic Purity Assessment | Key Information Provided |
| High-Resolution Mass Spectrometry (HRMS) | Accurately measures the mass-to-charge ratio of ions, allowing for the differentiation of isotopologues. researchgate.netnih.gov | Isotopic distribution and calculation of isotopic purity. rsc.org |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds before mass analysis. Often used for the analysis of pyrethroids. scholars.directnih.gov | Quantification of the deuterated standard and the target analyte in complex mixtures. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates non-volatile compounds before mass analysis. rsc.orgcernobioscience.com | Isotopic purity assessment and structural confirmation. |
Preparation of this compound for Research-Grade Applications
The preparation of this compound for use in research, particularly as an internal standard for environmental and food safety analysis, requires adherence to stringent quality control measures. pharmaffiliates.comdoi.org The synthesis must yield a product with high chemical and isotopic purity.
Following synthesis and purification, the concentration of the this compound solution is carefully determined. It is typically provided as a solution in a suitable solvent, such as nonane, at a certified concentration. isotope.com A comprehensive certificate of analysis is generated, which includes data from NMR and HRMS to confirm the structure, site of deuteration, and isotopic purity. ansto.gov.au This ensures that the material is fit for its intended purpose as a research-grade analytical standard.
Advanced Analytical Methodologies Employing Tefluthrin D5
Role of Stable Isotope-Labeled Internal Standards in Quantitative Chemical Analysis
Stable isotope-labeled internal standards (SIL-ISs) are compounds in which one or more atoms have been replaced by their heavier, non-radioactive isotopes (e.g., deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N)). musechem.comscioninstruments.com Tefluthrin-d5, a deuterated form of the pyrethroid insecticide tefluthrin (B143116), serves as an ideal internal standard in quantitative analyses. The fundamental principle behind using a SIL-IS is that it is chemically identical to the analyte of interest, and thus exhibits nearly the same behavior during sample preparation, extraction, and chromatographic separation. scispace.comnih.gov However, due to the mass difference, it can be distinguished from the native analyte by a mass spectrometer. scioninstruments.com
The use of SIL-ISs like this compound is considered the gold standard for quantitative mass spectrometry because it significantly enhances precision, accuracy, and reliability. musechem.comacs.org By adding a known amount of the labeled standard to a sample at the beginning of the analytical process, any subsequent variations, such as sample loss during preparation or fluctuations in instrument performance, can be effectively corrected. musechem.comscioninstruments.com This ensures that the final measurement accurately reflects the true concentration of the analyte in the original sample. musechem.com
Principles of Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique for the highly accurate and precise quantification of elements and molecules. ontosight.aiontosight.ai The core principle of IDMS involves the addition of a known amount of an isotopically enriched standard (the "spike"), such as this compound, to a sample containing the native analyte (tefluthrin). ontosight.aiosti.govup.ac.za
After the spike is added, it is crucial to ensure complete homogenization and equilibration with the sample, meaning the spike and the native analyte are indistinguishable in their chemical environment. up.ac.zaepa.gov Following equilibration, the sample undergoes extraction and purification steps. A key advantage of IDMS is that the physical loss of the analyte during these steps does not compromise the accuracy of the final result, as both the native analyte and the labeled standard are lost in the same proportion. epa.gov
The sample is then introduced into a mass spectrometer, which separates and measures the ions based on their mass-to-charge ratio. ontosight.ai By measuring the altered isotopic ratio of the mixture (native analyte plus labeled standard), the original concentration of the analyte in the sample can be calculated with high precision. ontosight.aiosti.govup.ac.za IDMS is considered a primary ratio method of measurement, capable of providing results traceable to the International System of Units (SI). ontosight.aiup.ac.za
Matrix Effect Compensation in Complex Sample Analysis
One of the most significant challenges in quantitative analysis, particularly with techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), is the "matrix effect." nih.gov This phenomenon occurs when co-eluting compounds from the sample matrix (e.g., soil, water, food) interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either suppression or enhancement of the analyte signal. scioninstruments.comnih.gov This can severely impact the accuracy, reproducibility, and sensitivity of the analysis. nih.gov
Stable isotope-labeled internal standards like this compound are exceptionally effective at compensating for matrix effects. musechem.comdrawellanalytical.com Since the SIL-IS has virtually identical chemical and physical properties to the native analyte, it experiences the same ionization suppression or enhancement. scioninstruments.comscispace.com By calculating the ratio of the analyte's response to the internal standard's response, the variability caused by the matrix effect is normalized, leading to a more accurate and robust quantification. tandfonline.com
Several strategies can be employed to mitigate matrix effects, including sample dilution and matrix-matched calibration. nih.govdrawellanalytical.com However, the use of a SIL-IS is often the most reliable approach, especially for complex matrices where finding a truly "blank" matrix for calibration is difficult. nih.govuow.edu.au
Chromatographic Techniques for Separation and Detection
Chromatography is a fundamental separation technique used to isolate individual components from a mixture. For the analysis of semi-volatile compounds like pyrethroids, gas chromatography is the most common and suitable method. researchgate.netmdpi.com
Gas Chromatography (GC) Coupled Systems
Gas chromatography (GC) separates compounds based on their volatility and interaction with a stationary phase within a capillary column. mdpi.com Due to their favorable properties, pyrethroids like tefluthrin can be analyzed directly by GC without the need for derivatization. mdpi.com For detection, GC is often coupled with various detectors, with mass spectrometry being the most powerful for identification and quantification. researchgate.netusgs.gov
The coupling of Gas Chromatography with Mass Spectrometry (GC-MS) provides a highly effective tool for the analysis of pyrethroid insecticides in various environmental and food matrices. researchgate.netusgs.gov In a typical GC-MS analysis, after the compounds are separated by the GC column, they enter the mass spectrometer, where they are ionized, commonly by electron ionization (EI). waters.com The resulting ions are then separated by their mass-to-charge ratio, producing a mass spectrum that serves as a chemical fingerprint for identification.
For quantitative analysis, the instrument is often operated in selected ion monitoring (SIM) mode, where only specific ions characteristic of the target analyte and the internal standard (this compound) are monitored. This increases the sensitivity and selectivity of the analysis. epa.gov GC-MS has been successfully applied to determine tefluthrin and other pyrethroids in samples such as soil, water, sediment, and agricultural products. usgs.govepa.govgcms.cz For instance, a method for analyzing 14 pyrethroids in water and sediment utilized GC-MS, achieving method detection limits in the low nanogram per liter (ng/L) range for water and microgram per kilogram (µg/kg) range for sediment. usgs.gov
Table 1: GC-MS/MS Method Detection Limits (MDLs) for Pyrethroids
| Matrix | MDL Range (GC/MS) | MDL Range (GC/MS/MS) | Reference |
|---|---|---|---|
| Water | 2.0 to 6.0 ng/L | 0.5 to 1.0 ng/L | usgs.gov |
| Sediment | 1.0 to 2.6 µg/kg dry weight | 0.2 to 0.5 µg/kg dry weight | usgs.gov |
To further enhance selectivity and sensitivity, especially in highly complex matrices, gas chromatography-tandem mass spectrometry (GC-MS/MS) is employed. nih.govamericanlaboratory.comhpst.cz This technique involves two stages of mass analysis. A specific precursor ion for the analyte is selected in the first mass analyzer, fragmented through collision-induced dissociation, and then a specific product ion is monitored by the second mass analyzer. hpst.cz This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and chemical interferences from the matrix, resulting in much lower detection limits and higher confidence in the results. nih.govamericanlaboratory.com
GC-MS/MS is particularly advantageous for trace-level pesticide analysis. americanlaboratory.com Studies have shown that GC-MS/MS can achieve significantly lower method detection limits for pyrethroids compared to single quadrupole GC-MS. usgs.gov For example, in the analysis of water and sediment, the MDLs for pyrethroids using GC-MS/MS were found to be several times lower than those obtained with GC-MS. usgs.gov The enhanced selectivity of GC-MS/MS also minimizes the impact of matrix effects, further improving the accuracy of quantification when used in conjunction with a stable isotope-labeled internal standard like this compound. nih.gov Different ionization techniques, such as negative chemical ionization (NCI), can also be used with GC-MS/MS to further improve sensitivity for certain pyrethroids. nih.gov
Liquid Chromatography (LC) Coupled Systems
Liquid chromatography, particularly when coupled with mass spectrometry, stands as a cornerstone for the analysis of pesticide residues like tefluthrin. The use of this compound as an internal standard is integral to achieving accurate quantification in complex samples.
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing smaller particle sizes in the stationary phase to achieve higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. In the context of trace analysis, UPLC systems are instrumental for detecting minute quantities of pesticides. When analyzing for tefluthrin, the integration of this compound into the analytical workflow allows for precise quantification even at low concentrations. The ACQUITY UPLC System with 2D LC Technology, for instance, facilitates the analysis of trace-level impurities by enabling heart-cutting and online sample concentration, a technique that can isolate peaks of interest from complex chromatograms for subsequent mass spectral analysis. waters.com This is particularly advantageous when dealing with non-MS compatible mobile phases, ensuring that even trace components can be accurately identified and quantified with the aid of an appropriate internal standard like this compound. waters.com
The coupling of liquid chromatography with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) provides unparalleled selectivity and sensitivity for pesticide residue analysis. These techniques are widely employed for the determination of tefluthrin in various matrices. foxscientific.com LC-MS/MS methods often involve the use of isotopically labeled internal standards, such as this compound, to ensure high accuracy. For instance, in multi-residue methods for analyzing pesticides in water and suspended sediment, deuterated standards like bifenthrin-d5 are used to ensure accuracy. usgs.govusgs.gov The principle is the same for this compound, where it is added to sample extracts before analysis to correct for any analyte loss during sample processing and instrumental analysis. usgs.govusgs.gov
The development of robust multi-residue methods is a continuous process, with compounds often being shifted from gas chromatography-tandem mass spectrometry (GC-MS/MS) to LC-MS/MS to improve performance for certain analytes. usgs.gov These methods are validated to ensure they meet stringent requirements for accuracy and precision. usgs.gov
Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are the two most common ionization sources used in LC-MS for the analysis of pesticides. lcms.cz
Electrospray Ionization (ESI) is a soft ionization technique particularly suited for polar to moderately polar, thermally labile, and large molecules. uni-rostock.dewikipedia.org It generates ions from a liquid phase by applying a high voltage to create an aerosol, making it highly effective for a broad range of compounds. uni-rostock.dewikipedia.orgillinois.edu The process involves the formation of charged droplets, followed by solvent evaporation and a "Coulomb explosion" that releases gas-phase ions. metwarebio.com This method is known for its high ionization efficiency and sensitivity, allowing for the detection of analytes at very low concentrations. uni-rostock.demetwarebio.com For optimal performance in positive-ion mode, additives like formic or acetic acid are often used to enhance protonation, while in negative-ion mode, ammonium (B1175870) hydroxide (B78521) can be added to aid deprotonation. illinois.edu The use of this compound in ESI-LC-MS/MS analysis helps to mitigate the ion suppression or enhancement effects often caused by matrix components, thereby ensuring accurate quantification.
Atmospheric Pressure Chemical Ionization (APCI) is another powerful ionization technique that is generally more suitable for less polar and more volatile compounds compared to ESI. lcms.cz Unlike ESI, APCI uses a corona discharge to ionize the analyte in the gas phase. waters.com The LC eluent is nebulized into a heated chamber where the solvent molecules are ionized by the corona discharge, which in turn ionize the analyte molecules through chemical reactions. waters.com APCI is less susceptible to matrix effects than ESI for certain compounds and can be a valuable alternative or complementary technique. lcms.cz The selection between ESI and APCI often depends on the physicochemical properties of the analyte. lcms.cz For a comprehensive analysis of a wide range of pesticides, including tefluthrin, having access to both ionization modes is beneficial. The use of this compound remains critical in APCI-LC-MS/MS to correct for variability in ionization efficiency and other matrix-related issues.
High-Resolution Accurate Mass Spectrometry (HRAMS), utilizing technologies like Time-of-Flight (TOF) and Orbitrap mass analyzers, has become an invaluable tool in pesticide residue analysis. researchgate.net HRAMS provides highly accurate mass measurements, which allows for the confident identification of target compounds and the retrospective analysis of data for previously unidentified contaminants. lcms.cz When integrated with LC, techniques like LC-QTOF-MS enable the development of screening methods for hundreds of pesticides. europa.eu
The use of an internal standard like this compound in LC-HRAMS workflows is crucial for accurate quantification. While HRAMS provides excellent qualitative information, precise quantification still relies on correcting for matrix effects and instrumental drift. For example, a study on dicamba (B1670444) and tefluthrin used a microfluidic open interface coupled to a triple quadrupole mass spectrometer, demonstrating the importance of robust analytical systems for pesticide analysis. researchgate.net In HRAMS, the high resolving power allows for the extraction of the analyte signal with a very narrow mass window (typically <5 ppm), significantly reducing interferences from the matrix. lcms.cz However, the quantitative accuracy is still enhanced by the presence of an isotopic internal standard like this compound.
LC-Mass Spectrometry (LC-MS) and LC-Tandem Mass Spectrometry (LC-MS/MS)
Method Development and Validation Protocols
The development and validation of analytical methods are critical steps to ensure that the data generated are reliable, reproducible, and fit for purpose. These protocols are established based on international guidelines and are essential for regulatory monitoring of pesticide residues.
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are fundamental performance characteristics of any quantitative analytical method. d-nb.info The LOD is the lowest concentration of an analyte that can be reliably distinguished from the background noise, though not necessarily quantified with acceptable precision. unl.ptcawood.co.uk It is often determined as three times the standard deviation of the blank or a signal-to-noise ratio of 3. unl.ptcawood.co.uk
The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with an acceptable level of precision and accuracy. cawood.co.uk The LOQ is typically defined as ten times the standard deviation of the blank or a signal-to-noise ratio of 10. d-nb.infocawood.co.uk
The establishment of LOD and LOQ values is a key part of method validation. d-nb.info For tefluthrin, analytical methods have been developed with specific LOQs. For example, one method for the determination of tefluthrin in soil reported an LOQ of 0.01 mg/kg. epa.gov Another source indicates an LOQ of 0.01 mg/kg for tefluthrin in fresh fruit and vegetables using a GC-based method. eurofins.com In a study using a more advanced system, the LOD and LOQ for tefluthrin were reported as 0.05 ng/mL and 0.5 ng/mL, respectively. researchgate.net The use of this compound as an internal standard during method validation helps to ensure that the determined LOD and LOQ values are accurate and reflect the true performance of the method in the presence of matrix effects.
Interactive Data Tables
Below are interactive tables summarizing key data related to the analytical methods for Tefluthrin.
Table 1: Reported Limits of Quantification (LOQ) for Tefluthrin
| Matrix | Method | LOQ |
| Soil | GC-MSD | 0.01 mg/kg epa.gov |
| Fresh Fruit & Vegetables | GC | 0.01 mg/kg eurofins.com |
| Commercial Formulation | MOI-PFS-LEI-QQQ | 0.5 ng/mL researchgate.net |
| Not Specified | LC-MS/MS | 10.00 ng/g researchgate.net |
Evaluation of Analytical Precision and Accuracy
The precision and accuracy of an analytical method are paramount for ensuring the reliability of quantification. In the context of pyrethroid analysis, where this compound serves as an internal standard, these parameters are rigorously evaluated. Precision, typically expressed as the relative standard deviation (RSD), measures the closeness of repeated measurements to each other. Accuracy, on the other hand, refers to the closeness of a measured value to a standard or known value and is often assessed through recovery studies.
Method validation for the determination of tefluthrin in various matrices demonstrates the achievement of high precision and accuracy. For instance, in the analysis of surface water, an independent laboratory validation of the analytical method GRM002.09A reported mean recoveries and RSDs that were within the guideline requirements of 70-120% and ≤20%, respectively. epa.gov These validation studies were conducted at fortification levels of 0.10 µg/L, which is the limit of quantification (LOQ), and 1.0 µg/L. epa.gov
Similarly, the validation of a method for determining tefluthrin in soil (clay loam) showed excellent performance. The method was validated in compliance with EPA FIFRA Good Laboratory Practice Standards. epa.gov The square of the correlation coefficients (R²) for the calibration curves in each analytical set was greater than 0.99, indicating strong linearity. epa.gov Statistical analysis of the data, including the calculation of averages, standard deviations, and relative standard deviations, confirmed the method's robustness. epa.gov
In a broader study for the analysis of 130 pesticides in environmental water samples, the method was validated with most compounds showing mean recoveries between 70.1-116.5% at a 10 ppb spiking level. researchgate.net Specifically for tefluthrin, a recovery of 74.4% was noted at this concentration, demonstrating good accuracy. researchgate.net The precision of the results in this multi-residue method was described as excellent. researchgate.net
The following table summarizes the precision and accuracy data from a validation study for the analysis of pyrethroids in foods of animal origin using a modified QuEChERS method and gas chromatography-mass spectrometry.
Table 1: Precision and Accuracy of Pyrethroid Analysis in Various Animal-derived Food Matrices
| Matrix | Fortified Level (mg/L) | Recovery (%) | Coefficient of Variation (%) |
|---|---|---|---|
| Beef | 0.01 (LOQ) | 88.7–109.2 | 1.2–8.0 |
| 0.1 (10xLOQ) | 88.7–109.2 | 1.2–8.0 | |
| 0.5 (50xLOQ) | 88.7–109.2 | 1.2–8.0 | |
| Pork | 0.01 (LOQ) | 80.9–106.3 | 0.4–6.9 |
| 0.1 (10xLOQ) | 80.9–106.3 | 0.4–6.9 | |
| 0.5 (50xLOQ) | 80.9–106.3 | 0.4–6.9 | |
| Chicken | 0.01 (LOQ) | 75.4–108.8 | 0.5–5.2 |
| 0.1 (10xLOQ) | 75.4–108.8 | 0.5–5.2 | |
| 0.5 (50xLOQ) | 75.4–108.8 | 0.5–5.2 | |
| Milk | 0.01 (LOQ) | 80.4–109.8 | 0.9–6.6 |
| 0.1 (10xLOQ) | 80.4–109.8 | 0.9–6.6 | |
| 0.5 (50xLOQ) | 80.4–109.8 | 0.9–6.6 | |
| Egg | 0.01 (LOQ) | 75.2–106.2 | 0.6–6.7 |
| 0.1 (10xLOQ) | 75.2–106.2 | 0.6–6.7 | |
| 0.5 (50xLOQ) | 75.2–106.2 | 0.6–6.7 |
Data derived from a study on the simultaneous determination of pyrethroid insecticides in foods of animal origins. mdpi.com
Assessment of Analyte Recovery in Diverse Matrices
The recovery of an analyte is a critical parameter in analytical chemistry, indicating the extraction efficiency of a method. For Tefluthrin, and by extension its deuterated internal standard this compound, recovery is assessed across a wide array of matrices to ensure the method's applicability and reliability.
In environmental monitoring, the analysis of tefluthrin in soil is crucial. A residue analytical method for its determination in soil demonstrated its suitability, with clay loam soil being used for the validation study. epa.gov The method involves refluxing the soil sample with acetonitrile (B52724), followed by analysis using GC-MSD. epa.gov The limit of quantitation (LOQ) for Tefluthrin in this matrix was established at 0.01 mg/kg. epa.gov
For water matrices, a method for the analysis of pyrethroids in filtered water and sediment reported recoveries in fortified test water samples ranging from 83 to 107 percent at a concentration of 10 ng/L. usgs.gov The relative standard deviations for these recoveries were between 5 and 9 percent. usgs.gov In sediment samples fortified at 10 µg/kg, recoveries ranged from 82 to 101 percent, with relative standard deviations between 3 and 9 percent. usgs.gov These results indicate that the extraction methods are effective for both water and sediment.
The analysis of pyrethroids in complex food matrices, such as baby food, also demonstrates good recovery. A study comparing different sample preparation techniques for the analysis of pyrethrins (B594832) and pyrethroids in baby food by liquid chromatography-tandem mass spectrometry achieved suitable recoveries of 75–120% for the selected analytes. doi.org This study highlights the fitness-for-purpose of the developed methods for fruit-, cereal-, and milk-based baby foods. doi.org
The following table presents recovery data for pyrethroids, including Tefluthrin, in various environmental and food matrices.
Table 2: Analyte Recovery of Pyrethroids in Different Matrices
| Matrix | Analyte | Fortification Level | Recovery (%) |
|---|---|---|---|
| Water | Pyrethroids | 10 ng/L | 83 - 107 |
| Sediment | Pyrethroids | 10 µg/kg | 82 - 101 |
| Baby Food (Fruit-based) | Pyrethroids | Not Specified | 75 - 120 |
| Baby Food (Cereal-based) | Pyrethroids | Not Specified | 75 - 120 |
| Baby Food (Milk-based) | Pyrethroids | Not Specified | 75 - 120 |
| Environmental Water | Tefluthrin | 10 ppb | 74.4 |
| Soil (Clay Loam) | Tefluthrin | 0.01 mg/kg (LOQ) | Not specified, but method validated |
Data compiled from multiple studies on pyrethroid analysis. epa.govresearchgate.netusgs.govdoi.org
Interlaboratory Harmonization and Proficiency Testing
Interlaboratory harmonization and proficiency testing are essential for ensuring the comparability and reliability of analytical results among different laboratories. These programs involve the analysis of the same or similar samples by multiple laboratories to assess their analytical performance.
For pesticide residue analysis, including pyrethroids, participation in interlaboratory comparison studies is a key element for quality assurance. nih.govjst.go.jp Such studies help in identifying potential discrepancies in analytical methods and promoting standardized procedures. The use of isotopically labeled internal standards, such as this compound for the analysis of Tefluthrin, is a recommended practice to improve the accuracy and precision of the results, which is a critical aspect evaluated in these comparisons. nih.govjst.go.jp
An interlaboratory study was conducted to validate a gas chromatographic method for the determination of 21 organochlorine pesticides and 6 pyrethroid pesticides in milk, beef fat, fish, and eggs. researchgate.net The study was performed at low contamination levels to represent relevant contents in food. The statistical evaluation of the results was performed according to the International Organization for Standardization (ISO) guidelines. researchgate.net The method showed acceptable intra- and interlaboratory precision data, as corroborated by HORRAT values at low levels of pesticide contamination. researchgate.net The relative standard deviation for reproducibility ranged from 33 to 50% in milk, 29 to 59% in eggs, 31 to 57% in fish, and 30 to 62% in fat. researchgate.net
Proficiency testing schemes are a formal way of conducting interlaboratory comparisons and are a requirement for accreditation according to ISO/IEC 17025. These schemes are crucial for calibration laboratories to demonstrate their technical competence. eas-eth.org While specific proficiency testing programs explicitly for this compound are not detailed in the provided search results, the general framework for pesticide analysis proficiency testing is well-established and would encompass compounds like Tefluthrin.
The following table lists the compounds mentioned in this article.
Environmental Research Applications of Tefluthrin D5
Investigation of Environmental Fate Processes
The unique properties of Tefluthrin-d5, particularly its isotopic labeling, make it an invaluable asset for studying how tefluthrin (B143116) behaves and persists in various environmental compartments.
Phototransformation and Hydrolytic Degradation Studies
The stability of tefluthrin under different environmental conditions is a key area of research. Studies have shown that tefluthrin is relatively stable to hydrolysis at pH levels of 5 and 7. nih.gov However, at a more alkaline pH of 9, approximately 28% of the compound hydrolyzes over 30 days. nih.gov When exposed to sunlight in an aqueous solution at pH 7, tefluthrin experiences a 27-30% loss over 31 days, indicating a susceptibility to direct photolysis. nih.gov The primary hydrolytic degradation of tefluthrin occurs at the ester bond, yielding cyhalothrin (B162358) acid and 4-methyl-2,3,5,6-tetrafluorobenzyl alcohol. wikipedia.org The use of this compound in such studies helps to accurately track the degradation of the parent compound without interference from other substances in the environmental matrix.
Biotic Transformation Pathways in Environmental Compartments
Microorganisms play a significant role in the breakdown of pesticides in the environment. Biotic degradation of tefluthrin involves both hydrolysis and oxidation processes. nih.gov Bacteria and fungi can utilize pesticides as a carbon source, metabolizing them into less harmful substances. researchgate.net The presence of a biofilm, with its concentration of microbial enzymes like oxidoreductases and hydrolases, can enhance the transformation of pesticides. researchgate.net In soil, the half-life of tefluthrin is approximately one month, with mineralization rates (the complete breakdown to CO2) varying from less than 0.1% to 42% over 180 days, depending on the specific conditions. nih.gov This suggests that biodegradation is a significant, albeit variable, environmental fate process. nih.gov this compound is employed in these studies to trace the metabolic pathways and determine the rates of biotic transformation in complex systems like soil and water.
Elucidation of Transformation Products and Degradation Pathways
Understanding the transformation of tefluthrin is crucial for a complete environmental risk assessment. This compound is instrumental in identifying the resulting breakdown products and understanding the mechanisms of degradation.
Identification of Primary and Secondary Metabolites/Transformation Products
The degradation of tefluthrin leads to the formation of several transformation products. The initial breakdown through hydrolysis of the ester bond results in the formation of (1R,3R;1S,3S)-3-((Z)-2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylic acid, also known as cyhalothrin acid. nih.govwikipedia.org The other primary product is 4-methyl-2,3,5,6-tetrafluorobenzyl alcohol, which can be further oxidized to its corresponding carboxylic acid. wikipedia.org Other identified environmental transformation products include Tefluthrin TP IV (diacid), Tefluthrin TP II, DMCPA, Tefluthrin TP V (rac), and Tefluthrin TP III (acid). nih.gov In metabolic studies, these Phase I metabolites can undergo further transformation in Phase II, where they are glucuronidated to facilitate excretion. wikipedia.org The use of this compound as an internal standard in analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), enables the precise identification and quantification of these various metabolites and transformation products in environmental samples.
Mechanistic Studies of Degradation using Isotopic Tracers
Isotopically labeled compounds like this compound are essential for studying the mechanisms of pesticide degradation. By tracing the path of the labeled atoms, researchers can gain insights into the specific chemical reactions that occur during transformation processes. For instance, the deuterated methyl group and phenyl ring in this compound can help elucidate the oxidative and hydrolytic pathways. wikipedia.org These tracer studies can confirm whether degradation proceeds via cleavage of the ester linkage or through oxidation of the methyl groups on the cyclopropane (B1198618) and tetrafluorobenzene rings. wikipedia.org This detailed mechanistic understanding is vital for predicting the environmental behavior of tefluthrin and its transformation products, ultimately informing environmental risk assessments. epa.gov
Interactive Data Table: Environmental Fate Parameters of Tefluthrin
| Parameter | Value | Conditions | Source |
| Hydrolysis Half-life | Stable | pH 5-7, >30 days | nih.gov |
| 28% degradation in 30 days | pH 9 | nih.gov | |
| Photolysis | 27-30% loss in 31 days | Aqueous solution, pH 7, sunlight | nih.gov |
| Soil Half-life | ~1 month | Aerobic incubation | nih.gov |
| 92-124 days | Field dissipation | epa.gov | |
| Soil DT₉₀ (Lab) | 73.3 days | 20°C | herts.ac.uk |
| Soil DT₉₀ (Field) | 159.3 days | herts.ac.uk | |
| Soil Adsorption Koc | 11,202 - 28,491 | nih.gov |
Interactive Data Table: Identified Transformation Products of Tefluthrin
| Transformation Product | Abbreviation/Alternate Name | Source |
| (1R,3R;1S,3S)-3-((Z)-2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylic acid | Cyhalothrin acid | nih.govwikipedia.org |
| 4-methyl-2,3,5,6-tetrafluorobenzyl alcohol | wikipedia.org | |
| Tefluthrin TP IV | diacid | nih.gov |
| Tefluthrin TP II | nih.gov | |
| DMCPA | nih.gov | |
| Tefluthrin TP V | rac | nih.gov |
| Tefluthrin TP III | acid | nih.gov |
Quantitative Environmental Monitoring and Residue Analysis
The widespread agricultural use of pyrethroids, including tefluthrin, necessitates robust monitoring methods to assess their environmental fate and potential impact. ontosight.aiusgs.gov this compound is instrumental in the development and validation of these methods, particularly for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), which are the preferred techniques for pyrethroid analysis. nih.govresearchgate.net
Assessment of Pesticide Residues in Aquatic Systems (Surface Water, Sediment)
Due to their strong hydrophobicity, pyrethroids like tefluthrin tend to partition from water into sediment. escholarship.org The analysis of both compartments is therefore essential for a comprehensive environmental assessment.
Analytical Methodology: Analytical methods for aquatic samples typically involve solid-phase extraction (SPE) to concentrate the analytes from water, followed by instrumental analysis. nemi.gov For sediment, techniques like pressurized liquid extraction (PLE) or ultrasonic extraction are employed. researchgate.netcsic.es The use of isotopically labeled internal standards, such as this compound, is critical for accurate quantification, as it compensates for matrix effects and potential losses during the extensive sample preparation process. acs.orgeuropa.eu
Research Findings: Studies have successfully developed and validated methods using this compound for the analysis of pyrethroids in surface water and sediment. For instance, a U.S. Geological Survey (USGS) method for analyzing 178 pesticides in suspended sediment utilizes deuterated internal standards, including bifenthrin-d5, to ensure accuracy. usgs.govusgs.gov Research has shown that pyrethroid concentrations can be significant in sediments of urban waterways. escholarship.org In a study monitoring runoff water after the application of granular tefluthrin, the reporting limit for tefluthrin was 3.1 ng/L, highlighting the sensitivity of modern analytical methods. researchgate.net Another study employing dispersive liquid-liquid microextraction coupled with LC-MS/MS reported method detection limits for various pyrethroids in the range of 0.12 to 0.62 ng/L in water and 0.50 to 2.50 ng/g in sediment. researchgate.net
Method Detection Limits (MDLs) for Pyrethroids in Aquatic Systems
| Matrix | Analyte | MDL Range | Reference |
|---|---|---|---|
| Surface Water | Tefluthrin | 3.1 ng/L (Reporting Limit) | researchgate.net |
| Water | Pyrethroids | 0.12 - 0.62 ng/L | researchgate.net |
| Sediment | Pyrethroids | 0.50 - 2.50 ng/g | researchgate.net |
| Filtered Water | Pesticides | 0.5 - 10.6 ng/L | usgs.gov |
| Suspended Sediment | Pesticides | 0.7 - 11.8 ng/L | usgs.gov |
Analysis of Residues in Terrestrial Systems (Soil, Plant Matrices for method validation)
Soil is a primary reservoir for tefluthrin and other pesticides applied in agriculture. epa.govnih.gov Validated analytical methods are crucial for monitoring their persistence and degradation in the terrestrial environment.
Analytical Methodology: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular and effective technique for extracting pesticide residues from soil and plant matrices. nih.gov It involves an extraction with an organic solvent like acetonitrile (B52724), followed by a cleanup step. epa.gov Gas chromatography coupled with a mass selective detector (GC-MSD) is a common analytical finish. epa.gov Validation of these methods often involves spiking experiments where known amounts of the analyte and the isotopically labeled internal standard are added to blank matrices to assess recovery and precision. epa.gov
Research Findings: The U.S. Environmental Protection Agency (EPA) has documented the validation of Syngenta's analytical method GRM002.04A for determining tefluthrin in soil using GC/MS. epa.gov This method demonstrated a limit of quantitation (LOQ) of 0.01 mg/kg. epa.govepa.gov The validation study confirmed that the method provides accurate and reproducible results for tefluthrin in clay loam soil. epa.gov Another study developed a method for analyzing 305 organic compounds in various soil types, showcasing the broad applicability of modern extraction techniques. nih.gov For plant matrices, methods are often validated for a wide range of pesticides simultaneously. For example, a method for determining pesticide residues in fruits and vegetables using LC-MS/MS and GC-MS/MS was validated according to SANTE guidelines, with an LOQ of 0.010 mg/kg for all analytes. mdpi.com
Validation Data for Tefluthrin Analysis in Soil
| Parameter | Value | Matrix | Method | Reference |
|---|---|---|---|---|
| Limit of Quantitation (LOQ) | 0.01 mg/kg | Soil | GC-MSD | epa.gov |
| Mean Recoveries | 70-120% | Clay Loam Soil | GC/MS | epa.gov |
| Relative Standard Deviation (RSD) | ≤20% | Clay Loam Soil | GC/MS | epa.gov |
Application in Food Safety Research (for method development, excluding safety profiles)
Ensuring food safety requires sensitive and reliable methods to detect pesticide residues in agricultural commodities. nih.gov this compound is used in the development and validation of these multi-residue methods.
Analytical Methodology: Multi-residue methods (MRMs) are essential for efficiently screening a large number of pesticides in food samples. europa.eu These methods often utilize GC-MS/MS and LC-MS/MS. nih.govgcms.cz The QuEChERS extraction method is widely applied to various food matrices, including fruits, vegetables, and liver. mdpi.commdpi.com The use of isotopically labeled internal standards is a key component of these methods to ensure quantification accuracy by compensating for matrix effects. europa.eu
Research Findings: A study on the analysis of over 300 contaminants in liver samples for food safety and biomonitoring demonstrated the successful application of a QuEChERS-based method with a limit of quantification below 2 ng/g for 80% of the analytes. mdpi.com Another method was developed and validated for pesticide residue determination in fruits and vegetables using both LC-MS/MS and GC-MS/MS, achieving an LOQ of 0.010 mg/kg for approximately 220 analytes. mdpi.com These studies highlight the importance of robust analytical methods in food safety, where this compound and other labeled standards play a vital role in method development and validation. europa.eumdpi.com
Performance of Multi-Residue Methods in Food Matrices
| Matrix | Number of Analytes | LOQ | Analytical Technique | Reference |
|---|---|---|---|---|
| Liver | >300 | < 2 ng/g (for 80% of analytes) | LC-MS/MS & GC-MS/MS | mdpi.com |
| Fruits & Vegetables | ~220 | 0.010 mg/kg | LC-MS/MS & GC-MS/MS | mdpi.com |
Theoretical and Mechanistic Insights from Deuteration Studies
Kinetic Isotope Effects in Reaction Mechanism Elucidation
The kinetic isotope effect (KIE) is a powerful tool in physical organic chemistry used to determine reaction mechanisms by observing changes in reaction rates when an atom in the reactant is replaced with one of its heavier isotopes. libretexts.orgyoutube.com A primary KIE is observed when a bond to the isotopically labeled atom is broken in the rate-determining step of a reaction. epfl.chyoutube.com For Tefluthrin-d5, this would involve studying reactions where a carbon-deuterium (C-D) bond is cleaved.
A hypothetical study to elucidate the degradation mechanism of Tefluthrin (B143116) could compare the degradation rates of Tefluthrin (containing C-H bonds) and this compound (containing C-D bonds). A significant difference in these rates (expressed as kH/kD) would indicate that the C-H bond cleavage is part of the rate-limiting step, providing insight into the degradation pathway, for instance, whether it proceeds via oxidation or another mechanism. utdallas.eduresearchgate.net However, no published studies were found that have performed such KIE experiments specifically on this compound.
Development of Predictive Models for Environmental Behavior
Predictive models are crucial tools for assessing the potential risk of pesticides by simulating their fate and transport in the environment. researchgate.net These models incorporate various parameters, including the chemical's properties and its degradation kinetics.
Data from deuteration studies on this compound, particularly from kinetic isotope effect and isotopic fractionation experiments, could provide more precise parameters for these models. For example, understanding the exact rate-limiting steps in its degradation would allow for more accurate predictions of its persistence and mobility in soil and water. mdpi.com While models exist to predict the environmental behavior of pesticides, including pyrethroids like Tefluthrin, they are based on data from the non-deuterated compounds. researchgate.net There is no evidence of models being specifically developed or refined using data derived from studies on this compound.
Challenges and Future Directions in Deuterated Pesticide Research
Advancements in Micro-Scale Sample Preparation Techniques
The demand for more efficient, cost-effective, and environmentally friendly analytical methods has driven significant advancements in micro-scale sample preparation. nih.gov These techniques are crucial for the analysis of deuterated pesticides in complex matrices such as food, soil, and water. The primary goal is to isolate and concentrate analytes of interest while minimizing matrix interference, solvent consumption, and sample processing time. researchgate.netresearchgate.net
One of the most significant developments has been the widespread adoption and refinement of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. thermofisher.com This approach, originally developed for pesticide residue analysis in fruits and vegetables, utilizes a simple two-step process involving solvent extraction with acetonitrile (B52724) followed by a dispersive solid-phase extraction (dSPE) cleanup. thermofisher.com Buffered versions of the QuEChERS method have been developed to enhance the stability of pH-sensitive pesticides. thermofisher.com The technique's simplicity and effectiveness have revolutionized the sample preparation landscape. thermofisher.com
Other prominent micro-scale techniques include:
Solid-Phase Microextraction (SPME): This solvent-free technique uses a coated fiber to extract analytes directly from a sample or its headspace. researchgate.net Its simplicity, reusability of fibers, and minimal sample processing time make it an attractive option for various analytical applications. researchgate.net
Dispersive Liquid-Liquid Microextraction (DLLME): This method involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into an aqueous sample. This creates a cloudy solution where fine droplets of the extraction solvent are dispersed, maximizing the surface area for analyte transfer. The subsequent centrifugation separates the analyte-rich organic phase. researchgate.net
Stir Bar Sorptive Extraction (SBSE): In this technique, a magnetic stir bar coated with a sorbent material is used to extract analytes from a liquid sample. It offers high enrichment factors due to the larger volume of the sorptive phase compared to SPME. um.edu.my
These modern techniques offer substantial advantages over traditional methods like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) by reducing the required sample size and solvent volumes, thereby decreasing costs and environmental impact. researchgate.netum.edu.mynih.gov
| Technique | Principle | Key Advantages | Application in Deuterated Pesticide Analysis |
|---|---|---|---|
| QuEChERS | Acetonitrile extraction followed by dSPE cleanup. thermofisher.com | Fast, simple, low solvent use, wide analyte scope. thermofisher.com | High-throughput analysis of deuterated standards in food matrices. |
| SPME | Extraction using a coated fiber. researchgate.net | Solvent-free, simple, reusable fibers. researchgate.net | Trace-level detection in water and air samples. |
| DLLME | Dispersion of an extraction solvent in an aqueous sample. researchgate.net | Rapid, high enrichment factor, low solvent consumption. researchgate.net | Preconcentration of analytes from complex aqueous matrices. |
| SBSE | Extraction using a coated magnetic stir bar. um.edu.my | High enrichment factor, simple procedure. um.edu.my | Analysis of ultra-trace levels in environmental water samples. |
Integration of Advanced Hyphenated Mass Spectrometry Platforms
The coupling of separation techniques with mass spectrometry, known as hyphenated techniques, has become the gold standard for the quantitative analysis of pesticide residues and their deuterated analogues. mdpi.comasdlib.orglongdom.org These platforms provide the high sensitivity, selectivity, and accuracy required to detect and quantify trace levels of compounds like Tefluthrin-d5 in complex samples. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the cornerstones of modern pesticide analysis. mdpi.comnih.gov The choice between GC-MS and LC-MS is primarily dictated by the physicochemical properties of the analyte, such as volatility and thermal stability. nih.gov For many pyrethroids, both techniques can be applicable.
Recent advancements have focused on the use of tandem mass spectrometry (MS/MS), particularly with triple quadrupole (QqQ) analyzers. researchgate.net In MS/MS, a specific precursor ion is selected, fragmented, and then one or more characteristic product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), significantly enhances selectivity and reduces background noise, allowing for accurate quantification at very low concentrations. tandfonline.com The use of deuterated internal standards, such as this compound, is critical in these analyses to compensate for matrix effects and variations in instrument response. lcms.cz
Furthermore, High-Resolution Mass Spectrometry (HRMS) , using technologies like Time-of-Flight (TOF) and Orbitrap, is increasingly being integrated into routine analysis. HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of detected ions, thereby increasing confidence in compound identification. researchgate.net The combination of ultra-high-performance liquid chromatography (UHPLC) with HRMS offers a powerful tool for both targeted and non-targeted screening of a wide range of compounds. researchgate.net
| Platform | Principle | Key Advantages for Deuterated Pesticide Analysis |
|---|---|---|
| GC-MS/MS (QqQ) | Separation of volatile compounds followed by tandem mass spectrometry. nih.gov | High selectivity and sensitivity for thermally stable pesticides. |
| LC-MS/MS (QqQ) | Separation of non-volatile compounds followed by tandem mass spectrometry. mdpi.comresearchgate.net | Applicable to a wide range of polar and thermally labile pesticides; excellent for multi-residue methods. nih.gov |
| UHPLC-HRMS (TOF, Orbitrap) | Fast separation coupled with high-accuracy mass measurement. researchgate.net | Confident identification through accurate mass, enables both targeted and non-targeted screening. |
Development of Novel Deuteration Synthesis Routes
The synthesis of deuterated compounds is a critical aspect of their use as internal standards and tracers. The goal is to introduce deuterium (B1214612) atoms at specific, stable positions within the molecule. Traditional methods often involve multi-step syntheses starting from commercially available deuterated precursors. researchgate.netresearchgate.net However, modern research is focused on developing more efficient and selective methods for deuterium incorporation.
One of the most promising areas is Hydrogen Isotope Exchange (HIE) . researchgate.netrsc.org HIE reactions involve the direct replacement of C-H bonds with C-D bonds using a deuterium source, such as deuterium oxide (D₂O) or deuterium gas (D₂), often in the presence of a catalyst. researchgate.netthalesnano.com This approach can significantly shorten synthetic routes by allowing for late-stage deuteration of the target molecule or its immediate precursors.
Various catalytic systems have been developed to facilitate HIE, including:
Transition Metal Catalysis: Metals like iridium, rhodium, and palladium are effective catalysts for activating C-H bonds and promoting H/D exchange.
Acid/Base Catalysis: This method is useful for deuterating positions adjacent to functional groups that can stabilize a carbanion or carbocation intermediate. researchgate.net
Biocatalysis: The use of enzymes offers high selectivity for deuterating specific positions under mild reaction conditions. researchgate.net
The synthesis of pyrethroids, a class of insecticides that includes tefluthrin (B143116), typically involves the esterification of a chrysanthemic acid derivative with an appropriate alcohol. arkat-usa.orgnih.gov Novel synthetic routes for pyrethroids often focus on creating these precursors more efficiently. researchgate.netgoogle.comresearchgate.net For deuterated analogues like this compound, the development of methods to selectively deuterate the key precursors is a primary research objective.
| Method | Description | Advantages |
|---|---|---|
| Stepwise Synthesis | Building the molecule from small, pre-deuterated starting materials. researchgate.net | Precise control over the location of deuterium labels. |
| Hydrogen Isotope Exchange (HIE) | Direct replacement of hydrogen with deuterium on a late-stage intermediate or final product. researchgate.netrsc.org | More efficient, fewer synthetic steps. |
| Reductive Deuteration | Using deuterated reducing agents (e.g., NaBD₄, LiAlD₄) to introduce deuterium during the reduction of functional groups. researchgate.net | Specific incorporation of deuterium at the site of reduction. |
| Biocatalytic Deuteration | Employing enzymes to catalyze the incorporation of deuterium. researchgate.net | High site-selectivity and stereoselectivity. |
Expansion of Isotopic Tracer Applications in Complex Environmental Systems
Deuterated pesticides are invaluable tools for tracing the fate and behavior of their non-labeled counterparts in the environment. iaea.orgiaea.org Isotopic tracers allow for the precise tracking of a compound's distribution, degradation, and transformation in complex systems like soil and water, without interference from pre-existing background levels of the pesticide. zeochem.combattelle.org
Environmental fate studies, often mandated by regulatory agencies, investigate processes such as:
Degradation: The breakdown of the pesticide through biological (biodegradation) or chemical (e.g., hydrolysis, photolysis) processes. battelle.org
Transformation: The conversion of the parent compound into various metabolites or transformation products. battelle.org
Distribution: The movement and partitioning of the pesticide between different environmental compartments, including soil, water, air, and biota. battelle.org
A powerful technique in this field is Compound-Specific Isotope Analysis (CSIA) . CSIA measures the stable isotopic composition (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N) of a specific compound. mdpi.comnih.gov When a pesticide undergoes degradation, the reaction rates for molecules containing lighter isotopes are typically faster than for those with heavier isotopes, leading to an isotopic fractionation effect. mdpi.comrsc.org By measuring the change in the isotopic signature of the remaining pesticide, researchers can quantify the extent of degradation and gain insights into the reaction mechanisms. rsc.org While CSIA typically focuses on natural isotope abundance, the principles are also relevant to studies using isotopically labeled tracers.
The use of deuterated standards like this compound in field and laboratory studies allows for a clear understanding of its persistence, mobility, and potential for bioaccumulation, providing critical data for ecological risk assessments. researchgate.netlabcorp.com
Computational Chemistry Approaches for Predicting Isotopic Behavior
Computational chemistry has emerged as a powerful tool to complement experimental studies in deuterated pesticide research. jstar-research.com By using quantum mechanical methods and molecular modeling, scientists can predict various properties and behaviors of isotopically labeled compounds, offering insights that can guide experimental design and data interpretation. mdpi.comimperial.ac.uk
Key applications of computational chemistry in this field include:
Predicting Kinetic Isotope Effects (KIEs): The KIE is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. Computational models can accurately predict KIEs for different reaction pathways, helping to elucidate degradation mechanisms.
Modeling Reaction Pathways: Theoretical calculations can map out the potential energy surfaces of chemical reactions, identifying transition states and intermediate products. This is particularly useful for understanding the complex degradation and metabolism pathways of pesticides in the environment. rsc.org
Predicting Spectroscopic Properties: Computational methods can simulate spectroscopic data, such as NMR and mass spectra. jstar-research.com This can aid in the structural elucidation of unknown metabolites and assist in confirming the identity of synthesized deuterated standards.
Understanding Molecular Interactions: Modeling can provide insights into how pesticides and their deuterated analogues interact with environmental components, such as soil organic matter or biological macromolecules.
These predictive capabilities can accelerate research by identifying the most promising avenues for experimental investigation and providing a theoretical framework for understanding observed phenomena. jstar-research.comnih.gov
Q & A
How to design a research question exploring this compound’s role in integrated pest management (IPM)?
- Methodological Answer : Apply the FINER framework:
- Feasible : Assess field applicability via small-scale trials.
- Novel : Compare this compound’s efficacy with emerging non-chemical IPM strategies.
- Ethical : Prioritize non-target species safety in experimental design.
Use PICO (Population: pest species; Intervention: this compound; Comparison: conventional insecticides; Outcome: resistance development) to structure hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
